molecular formula C15H15N3O4 B4164686 N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-furamide

N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-furamide

Cat. No. B4164686
M. Wt: 301.30 g/mol
InChI Key: SXTJYJWTABLXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-furamide, commonly known as nifurpirinol, is a synthetic compound that has been extensively studied for its biological activities. It belongs to the nitrofuran class of compounds and has been used as an antibacterial and antiprotozoal agent in veterinary medicine.

Mechanism of Action

The exact mechanism of action of nifurpirinol is not fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in bacterial and protozoal metabolism, leading to their death.
Biochemical and Physiological Effects:
Nifurpirinol has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial and protozoal cells, leading to their death. Nifurpirinol has also been shown to modulate the immune response and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of nifurpirinol is its broad-spectrum activity against bacterial and protozoal pathogens. It is also relatively easy to synthesize and purify. However, one limitation of nifurpirinol is its potential toxicity to mammalian cells, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on nifurpirinol. These include:
1. Investigation of the mechanism of action of nifurpirinol at the molecular level.
2. Development of new synthetic routes for nifurpirinol and its analogs.
3. Evaluation of the efficacy of nifurpirinol against emerging bacterial and protozoal pathogens.
4. Exploration of the potential use of nifurpirinol as an anti-inflammatory agent in human medicine.
5. Investigation of the potential use of nifurpirinol as a chemotherapeutic agent for the treatment of cancer.
In conclusion, nifurpirinol is a synthetic compound with broad-spectrum antibacterial and antiprotozoal activities. It has been extensively studied for its biological activities and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of nifurpirinol and to explore its potential uses in human medicine.

Scientific Research Applications

Nifurpirinol has been studied for its antibacterial and antiprotozoal activities. It has been shown to be effective against a wide range of bacterial and protozoal pathogens, including Escherichia coli, Salmonella typhimurium, and Giardia lamblia. Nifurpirinol has also been investigated for its potential use in the treatment of cancer and as an anti-inflammatory agent.

properties

IUPAC Name

N-(5-nitro-2-pyrrolidin-1-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-15(14-4-3-9-22-14)16-12-10-11(18(20)21)5-6-13(12)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTJYJWTABLXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-furamide
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